1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile typically involves the following steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving an appropriate alkene and a carbene precursor.
Introduction of Ethenyl and Carbonitrile Groups: The ethenyl and carbonitrile groups can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions using the same principles as the laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons.
Scientific Research Applications
1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the ethenyl and carbonitrile groups can participate in various addition and substitution reactions.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Used in similar substitution reactions and as a precursor for other sulfonyl compounds.
Cyclopropane Derivatives: Share the cyclopropane ring structure and undergo similar types of reactions.
Ethenyl and Carbonitrile Compounds: Participate in similar addition and substitution reactions.
Uniqueness: 1-(Benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the benzenesulfonyl group enhances its electrophilic properties, while the ethenyl and carbonitrile groups provide additional sites for chemical modification.
Properties
CAS No. |
78162-17-1 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-ethenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2S/c1-2-10-8-12(10,9-13)16(14,15)11-6-4-3-5-7-11/h2-7,10H,1,8H2 |
InChI Key |
SPXPNASSUYCSJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.